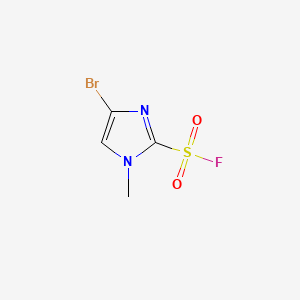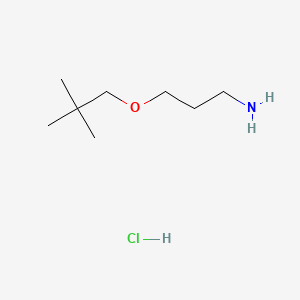
N-methyl-3,5-bis(trifluoromethyl)aniline monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3,5-bis(trifluoromethyl)aniline monohydrochloride is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, which impart distinct chemical and physical properties, making it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3,5-bis(trifluoromethyl)aniline monohydrochloride typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or acetonitrile at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-3,5-bis(trifluoromethyl)aniline monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding nitro or carbonyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
N-methyl-3,5-bis(trifluoromethyl)aniline monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for developing advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of N-methyl-3,5-bis(trifluoromethyl)aniline monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate enzyme activity or receptor binding, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Bis(trifluoromethyl)aniline
- 2,5-Bis(trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
Uniqueness
N-methyl-3,5-bis(trifluoromethyl)aniline monohydrochloride stands out due to the presence of both methyl and trifluoromethyl groups, which confer unique electronic and steric properties. These features make it particularly valuable in applications requiring high chemical stability and specific reactivity profiles.
Propriétés
Formule moléculaire |
C9H8ClF6N |
|---|---|
Poids moléculaire |
279.61 g/mol |
Nom IUPAC |
N-methyl-3,5-bis(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C9H7F6N.ClH/c1-16-7-3-5(8(10,11)12)2-6(4-7)9(13,14)15;/h2-4,16H,1H3;1H |
Clé InChI |
YRNPXRVRHZCUDY-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


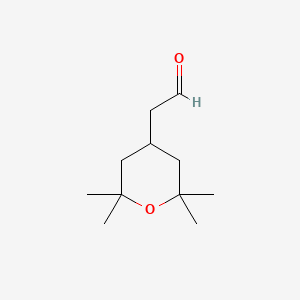
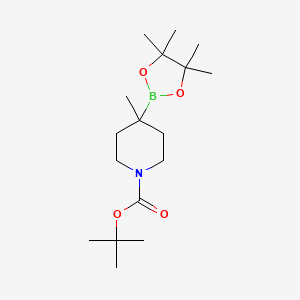
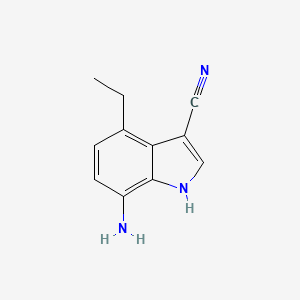
![5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B13463174.png)
![7,8-Difluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B13463192.png)
![(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B13463194.png)
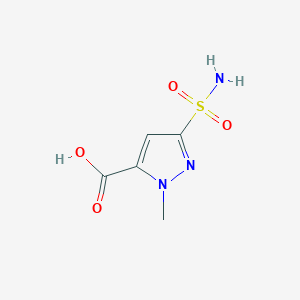
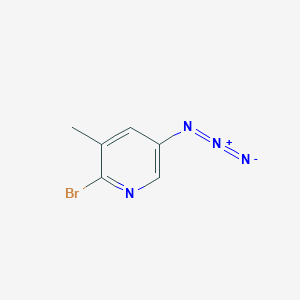
![rac-(1R,2R)-2-[(tert-butoxy)carbonyl]-1-fluorocyclopropane-1-carboxylic acid](/img/structure/B13463218.png)


